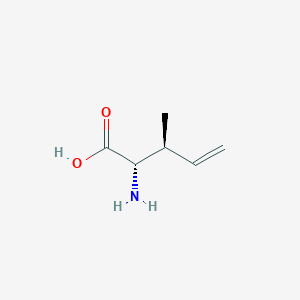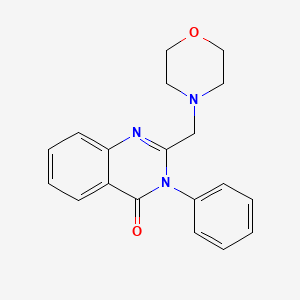
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- is a heterocyclic compound with the molecular formula C13H15N3O2. It is a derivative of quinazolinone, which is known for its diverse biological activities. The compound features a quinazolinone core substituted with a morpholinomethyl group at the 2-position and a phenyl group at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
The synthesis of 4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom. In this case, the reaction involves the condensation of morpholine, formaldehyde, and 3-phenylquinazolin-4(3H)-one. The reaction is usually carried out under mild conditions, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve higher yields and purity.
化学反応の分析
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group in the quinazolinone core, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohol or amine derivatives.
科学的研究の応用
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical products. It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to a decrease in the production of specific metabolites. The exact molecular pathways involved depend on the specific enzyme targeted by the compound .
類似化合物との比較
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- can be compared with other quinazolinone derivatives, such as:
2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one: This compound has a pyrrolidinyl group instead of a morpholinomethyl group, which can affect its chemical and biological properties.
Benzo[g]quinazolin-4(3H)-one: This compound features a fused benzene ring, which can influence its reactivity and biological activity.
2-Amino-3H-quinazolin-4-one: The presence of an amino group at the 2-position can significantly alter the compound’s chemical behavior and biological effects.
The uniqueness of 4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
特性
CAS番号 |
19062-59-0 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC名 |
2-(morpholin-4-ylmethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H19N3O2/c23-19-16-8-4-5-9-17(16)20-18(14-21-10-12-24-13-11-21)22(19)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChIキー |
NALFTBYBXXCJSO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
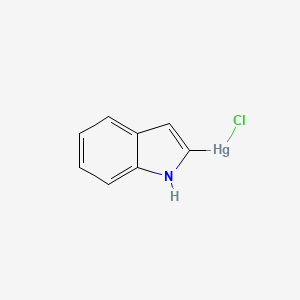
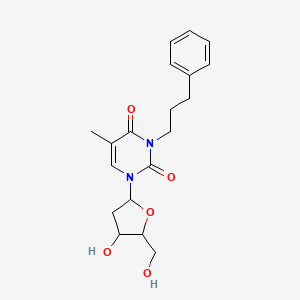
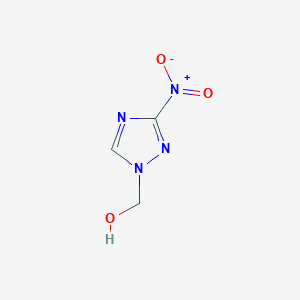
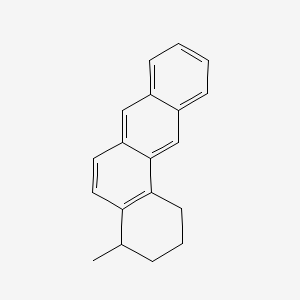
![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)
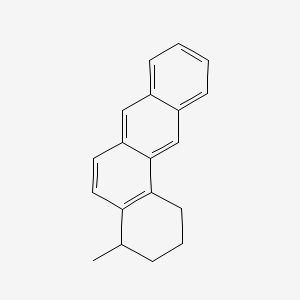

![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
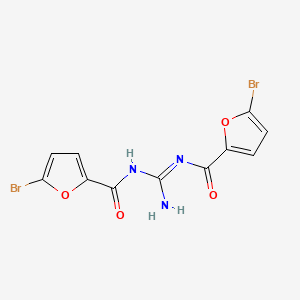
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)
![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)
